Cas no 1021215-24-6 (2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole)
![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole structure](https://ja.kuujia.com/scimg/cas/1021215-24-6x500.png)
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- 2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
- [4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
- 1021215-24-6
- AKOS024499908
- (4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- VU0636958-1
- F5139-0205
- SR-01000921262
- SR-01000921262-1
-
- インチ: 1S/C19H26N4O4S2/c1-27-15-4-3-5-16-17(15)20-19(28-16)22-12-10-21(11-13-22)18(24)14-6-8-23(9-7-14)29(2,25)26/h3-5,14H,6-13H2,1-2H3
- InChIKey: SLCZRVXBMOVXAQ-UHFFFAOYSA-N
- SMILES: S(C)(N1CCC(C(N2CCN(C3=NC4C(=CC=CC=4S3)OC)CC2)=O)CC1)(=O)=O
計算された属性
- 精确分子量: 438.13954767g/mol
- 同位素质量: 438.13954767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 29
- 回転可能化学結合数: 4
- 複雑さ: 685
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 120Ų
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5139-0205-4mg |
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
1021215-24-6 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5139-0205-30mg |
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
1021215-24-6 | 30mg |
$178.5 | 2023-09-10 | ||
Life Chemicals | F5139-0205-1mg |
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
1021215-24-6 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5139-0205-3mg |
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
1021215-24-6 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5139-0205-15mg |
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
1021215-24-6 | 15mg |
$133.5 | 2023-09-10 | ||
Life Chemicals | F5139-0205-75mg |
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
1021215-24-6 | 75mg |
$312.0 | 2023-09-10 | ||
Life Chemicals | F5139-0205-5μmol |
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
1021215-24-6 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5139-0205-40mg |
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
1021215-24-6 | 40mg |
$210.0 | 2023-09-10 | ||
Life Chemicals | F5139-0205-50mg |
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
1021215-24-6 | 50mg |
$240.0 | 2023-09-10 | ||
Life Chemicals | F5139-0205-5mg |
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
1021215-24-6 | 5mg |
$103.5 | 2023-09-10 |
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole 関連文献
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazoleに関する追加情報
Chemical Compound CAS No 1021215-24-6: 2-[4-(1-Methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
The compound with CAS No 1021215-24-6, known as 2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole, is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structure and promising pharmacological properties. The molecule incorporates a benzothiazole core, which is a well-known heterocyclic framework with diverse applications in drug design. The presence of a piperazine ring and a methanesulfonyl group further enhances its functional versatility.
The synthesis of this compound involves a series of intricate reactions, including coupling reactions and cyclization processes. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to optimize the production process. The incorporation of the methoxy group at the 4-position of the benzothiazole ring is believed to play a crucial role in modulating the compound's pharmacokinetic properties, such as solubility and bioavailability.
Recent studies have focused on the biological activity of CAS No 1021215-24-6, particularly its potential as a kinase inhibitor. Kinases are enzymes that play pivotal roles in cellular signaling pathways, making them attractive targets for therapeutic intervention in diseases such as cancer and inflammatory disorders. Preliminary assays have demonstrated that this compound exhibits potent inhibitory activity against several kinases, including Aurora kinases and Src family kinases. These findings suggest that it could serve as a lead compound for the development of novel anti-cancer agents.
In addition to its enzymatic activity, the compound has shown promising results in cellular assays. It demonstrates selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index. This selectivity is attributed to the compound's ability to target specific signaling pathways that are overactive in cancer cells but not in healthy tissues.
The structural features of CAS No 1021215-24-6 also make it an interesting candidate for further exploration in other therapeutic areas. For instance, the presence of the piperazine ring suggests potential interactions with G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes. Ongoing research is investigating its role as a modulator of GPCR activity, particularly in the context of neurological disorders such as Alzheimer's disease.
The development of this compound has been facilitated by advancements in computational chemistry and molecular modeling. Researchers have utilized docking studies and molecular dynamics simulations to predict its binding affinities and interactions with target proteins. These computational tools have provided valuable insights into the molecular mechanisms underlying its pharmacological effects.
In terms of synthetic methodology, the construction of the benzothiazole core remains a critical step. Various strategies have been explored, including condensation reactions between thioamides and aldehydes or ketones under acidic conditions. The choice of starting materials and reaction conditions significantly influences the yield and purity of the final product.
The introduction of substituents on the benzothiazole ring has been shown to greatly affect both the physical properties and biological activity of the compound. For example, substituents at the 4-position can influence solubility and permeability across biological membranes, while substituents at other positions may impact binding affinity to target proteins.
Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the preclinical development of CAS No 1021215-24-6. Preclinical studies are currently underway to evaluate its efficacy in animal models of cancer and inflammatory diseases. These studies will provide critical data on dosing regimens, toxicity profiles, and mechanisms of action.
In conclusion, CAS No 1021215-24-6 represents a promising lead compound with diverse applications in drug discovery. Its unique structure combines several functional groups that contribute to its pharmacological properties, making it an attractive candidate for further investigation. As research continues to uncover its full potential, this compound holds great promise for advancing therapeutic interventions in various disease states.
1021215-24-6 (2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole) Related Products
- 2228482-72-0(3-(4-bromo-3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 946374-87-4(N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethylnaphthalene-1-carboxamide)
- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 868775-42-2(tert-butyl cis-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate)
- 1596831-69-4(1-Propanone, 3-[(2-hydroxy-1-methylethyl)thio]-1-phenyl-)
- 1803738-36-4(2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline)
- 691891-06-2(N-(7-METHYL-8-QUINOLINYL)THIOUREA)
- 1332482-73-1(cis-cyclobutane-1,3-diol)
- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)




